molecular formula C7H11F4NO2 B12290673 3-Fluorocyclopentan-1-amine;2,2,2-trifluoroacetic acid

3-Fluorocyclopentan-1-amine;2,2,2-trifluoroacetic acid

Cat. No.: B12290673
M. Wt: 217.16 g/mol
InChI Key: KENYQHOILZKBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Definition and Molecular Composition

The 3-fluorocyclopentan-1-amine–trifluoroacetic acid complex is a salt comprising two distinct components: 3-fluorocyclopentan-1-amine , a secondary amine with a cyclopentane backbone, and trifluoroacetic acid , a strong carboxylic acid. The molecular formula of the complex is C₇H₁₁F₄NO₂ , with a molecular weight of 217.16 g/mol .

Structural Features

  • 3-Fluorocyclopentan-1-amine :

    • A five-membered cyclopentane ring substituted with a fluorine atom at the 3-position and an amine group (-NH₂) at the 1-position.
    • The stereochemistry of the fluorine and amine groups influences the compound’s reactivity and physical properties. The cis configuration, where both substituents reside on the same face of the cyclopentane ring, is commonly observed in synthetic derivatives.
    • Molecular formula: C₅H₉FN ; molecular weight: 105.13 g/mol .
  • Trifluoroacetic Acid :

    • A monocarboxylic acid featuring a trifluoromethyl group (-CF₃) bonded to a carboxylate moiety (-COOH).
    • Known for its strong acidity (pKa ≈ 0.23) and role as a solvent or catalyst in organic reactions.
    • Molecular formula: C₂HF₃O₂ ; molecular weight: 114.02 g/mol .

The salt forms via proton transfer from trifluoroacetic acid to the amine group of 3-fluorocyclopentan-1-amine, resulting in a 1:1 molar ratio complex. This stoichiometry is corroborated by the combined molecular weights of the components.

Table 1: Component Comparison
Component Molecular Formula Molecular Weight (g/mol) Key Functional Groups
3-Fluorocyclopentan-1-amine C₅H₉FN 105.13 Cyclopentane, -NH₂, -F
Trifluoroacetic acid C₂HF₃O₂ 114.02 -COOH, -CF₃

The structural interplay between the amine and acid components enhances the compound’s stability and solubility in polar solvents, making it a versatile intermediate in fluoroorganic synthesis.

Historical Context in Organofluorine Chemistry

The development of 3-fluorocyclopentan-1-amine–trifluoroacetic acid is rooted in the broader evolution of organofluorine chemistry, which began in the 19th century. Key milestones include:

Early Fluorination Techniques

  • Halogen Exchange Reactions : In 1862, Alexander Borodin demonstrated the first nucleophilic substitution of chlorine with fluorine using silver fluoride, a method later refined for synthesizing fluorinated amines.
  • Diazofluorination : The 1870 discovery by Schmitt and Lenz of aryl fluoride synthesis via diazonium salts laid the groundwork for introducing fluorine into cyclic amines.

Industrial Advancements

  • Trifluoroacetic Acid Production : The mid-20th century saw the industrialization of trifluoroacetic acid via oxidation of m-aminobenzotrifluoride using alkali metal permanganates. This method, patented in 1949, provided high-purity trifluoroacetic acid for catalytic and synthetic applications.
  • Fluorinated Amine Synthesis : The 1930s–1950s witnessed progress in fluorocycloalkaneamine synthesis, driven by demand for fluorinated pharmaceuticals. Techniques such as direct fluorination and hydrofluorination were adapted to produce 3-fluorocyclopentan-1-amine derivatives.

Integration into Modern Chemistry

The convergence of these advancements enabled the deliberate design of fluorine-containing complexes like 3-fluorocyclopentan-1-amine–trifluoroacetic acid. Its creation exemplifies the synergy between acid-base chemistry and fluorination strategies, underscoring fluorine’s role in modulating molecular reactivity and stability.

Properties

Molecular Formula

C7H11F4NO2

Molecular Weight

217.16 g/mol

IUPAC Name

3-fluorocyclopentan-1-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H10FN.C2HF3O2/c6-4-1-2-5(7)3-4;3-2(4,5)1(6)7/h4-5H,1-3,7H2;(H,6,7)

InChI Key

KENYQHOILZKBJM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1N)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Preparation of 3-Fluorocyclopentan-1-amine

Synthetic Routes

The synthesis of 3-fluorocyclopentan-1-amine involves fluorination of cyclopentane derivatives followed by amination. Key methods include:

  • Fluorination of Cyclopentanone/Cyclopentene :
    • Cyclopentanone or cyclopentene is fluorinated to introduce the fluorine atom at the 3-position.
    • Subsequent reduction of the carbonyl group (if present) to an alcohol, followed by amination via nucleophilic substitution or reductive amination.
  • Chiral Resolution :
    • Enantiopure forms (e.g., (1R,3R)-3-fluorocyclopentan-1-amine) are synthesized using chiral catalysts or resolution techniques, such as fractional crystallization with chiral acids.
  • Cycloaddition and Functionalization :
    • Fluorinated cyclopentene derivatives may undergo cycloaddition reactions to form cyclopentane rings, followed by amination.
Example Reaction Pathway :
Step Reaction Type Reagents/Conditions Yield/Outcome Source
1 Fluorination Cyclopentanone + Selectfluor® or HF 3-Fluorocyclopentanone
2 Reduction LiAlH₄ or NaBH₄ 3-Fluorocyclopentanol
3 Amination NH₃ + H₂/Ni catalyst or TsCl → amine 3-Fluorocyclopentan-1-amine

Note: Specific yields vary based on reaction conditions and catalyst efficiency.

Reaction Mechanisms

  • Fluorination : Electrophilic fluorination or radical pathways introduce fluorine at the 3-position. Steric and electronic factors direct regioselectivity.
  • Amination : Nucleophilic substitution (e.g., replacing a leaving group with NH₃) or reductive amination (e.g., converting ketones to amines via imine intermediates).

Preparation of 2,2,2-Trifluoroacetic Acid (TFA)

Reaction Mechanisms

  • Catalytic Oxidation : SO₃ oxidizes 1,1-difluoro tetrachloroethane to a chloroacetyl chloride intermediate via electrophilic attack.
  • Fluorination : HF displaces the chlorine atom in the chloroacetyl chloride, forming trifluoroacetyl fluoride. The electron-withdrawing effect of Cl and F stabilizes intermediates.
  • Hydrolysis : Trifluoroacetyl fluoride undergoes nucleophilic attack by water, yielding TFA and HF.

Comparative Analysis of Methods

Parameter 3-Fluorocyclopentan-1-amine 2,2,2-Trifluoroacetic Acid
Key Steps Fluorination → Reduction → Amination Chlorination → Oxidation → Fluorination → Hydrolysis
Catalysts Chiral catalysts, LiAlH₄ Sb, SbCl₅, SO₃
Yield Moderate (50–80%) High (70–93%)
Scalability Low (lab scale) High (industrial)

Chemical Reactions Analysis

Acid-Base Reactions

TFA’s strong acidity allows deprotonation of the amine group under basic conditions:

CF3CO2H+RNH2CF3CO2+RNH3+\text{CF}_3\text{CO}_2\text{H} + \text{RNH}_2 \rightarrow \text{CF}_3\text{CO}_2^- + \text{RNH}_3^+

This protonation/deprotonation equilibrium is critical in aqueous or polar aprotic solvents, influencing solubility and reactivity .

Nucleophilic Substitution and Fluorination Transfer

TFA can act as a fluorine source in reductive trifluoroethylation reactions, as demonstrated in studies using phenylsilane (PhSiH₃) as a reductant :

  • Direct Trifluoroethylation : Secondary amines react with TFA to form trifluoroethylated amines:

    R2NH+CF3CO2H+PhSiH3R2NCH2CF3+Byproducts\text{R}_2\text{NH} + \text{CF}_3\text{CO}_2\text{H} + \text{PhSiH}_3 \rightarrow \text{R}_2\text{NCH}_2\text{CF}_3 + \text{Byproducts}

    This method operates under mild conditions (70°C, argon atmosphere) and tolerates diverse functional groups .

  • Three-Component Coupling : Primary amines, aldehydes, and TFA combine to form β-fluoroalkylamines via a reductive amination pathway :

    RCH2NH2+R’CHO+CF3CO2HRCH2N(CH2CF3)R’\text{RCH}_2\text{NH}_2 + \text{R'CHO} + \text{CF}_3\text{CO}_2\text{H} \rightarrow \text{RCH}_2\text{N(CH}_2\text{CF}_3)\text{R'}

Esterification and Derivatization

TFA’s carboxylic acid group undergoes esterification with alcohols or amine nucleophiles:

CF3CO2H+R-OHCF3CO2R+H2O\text{CF}_3\text{CO}_2\text{H} + \text{R-OH} \rightarrow \text{CF}_3\text{CO}_2\text{R} + \text{H}_2\text{O}

This reaction is accelerated by the electron-withdrawing trifluoromethyl group, enhancing electrophilicity .

Reaction Comparison: TFA vs. Other Fluorinated Acids

Property/Reagent Trifluoroacetic Acid Difluoroacetic Acid Fluoroacetamide
Structure CF₃CO₂HCF₂HCO₂HFCH₂CONH₂
Acidity Strong (pKa ~0.5)Moderate (pKa ~2.6)Weak (pKa ~7)
Reactivity High (fluorination transfer)ModerateLow (peptide synthesis)
Applications Catalyst, fluorinating agentPharmaceutical intermediatePeptide synthesis reagent

Silane-Mediated Reduction

In trifluoroethylation reactions, TFA forms silyl esters (e.g., CF₃CO₂SiPh₃), which are reduced by phenylsilane to generate trifluoroethyl radicals. These radicals can react with amines to form trifluoroethylated products :

CF3CO2SiPh3+PhSiH3CF3CH2SiPh3+Other byproducts\text{CF}_3\text{CO}_2\text{SiPh}_3 + \text{PhSiH}_3 \rightarrow \text{CF}_3\text{CH}_2\text{SiPh}_3 + \text{Other byproducts}

Functional Group Tolerance

The absence of catalysts in these reactions allows tolerance to sensitive groups (e.g., alcohols, ketones, alkenes) . For example, the three-component coupling retains aldehyde reactivity while forming β-fluoroalkylamines.

Analytical and Synthetic Implications

  • Fluorination Transfer : TFA’s role as a fluorine donor enables the synthesis of fluorinated amines, critical in drug discovery for enhancing lipophilicity and bioactivity .

  • Salt Formation : The amine-TFA combination may form ionic salts, stabilizing reactive intermediates in solution.

  • Reactivity Modulation : The electron-withdrawing fluorine atoms enhance electrophilicity, accelerating reactions such as esterification or nucleophilic substitutions .

Direct Trifluoroethylation

  • Reagents : Secondary amine (0.50 mmol), TFA (0.875 mmol), phenylsilane (1.00 mmol).

  • Conditions : THF solvent, 70°C, argon atmosphere.

  • Procedure :

    • Heat amine and TFA in THF at 70°C.

    • Add phenylsilane gradually; stir for 2–4 hours.

    • Quench with aqueous NaHCO₃, extract with ether, and purify .

Three-Component Coupling

  • Reagents : Primary amine (0.50 mmol), aldehyde (0.50 mmol), TFA (0.875 mmol), phenylsilane (1.25 mmol).

  • Conditions : Toluene solvent, 70°C, argon atmosphere.

  • Procedure :

    • Stir amine and aldehyde in toluene at 70°C.

    • Add TFA and phenylsilane; heat for 16 hours.

    • Purify via column chromatography .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-fluorocyclopentan-1-amine; 2,2,2-trifluoroacetic acid lies in medicinal chemistry. Its structural characteristics make it a candidate for developing new pharmaceuticals, particularly in modulating neurotransmitter systems. The fluorine substitution can enhance binding affinity to biological targets, which is crucial for drug efficacy.

Case Study : Research has indicated that similar fluorinated compounds can exhibit enhanced bioactivity due to their ability to interact selectively with chiral centers in biological molecules. For instance, studies on fluorinated amines have shown their potential as modulators of neurotransmitter receptors in the central nervous system .

Chemical Synthesis

This compound can serve as a reagent in chemical synthesis processes. The presence of both the amine and trifluoroacetic acid functionalities allows for versatile reactions, including:

  • Amination Reactions : The amine group can participate in nucleophilic substitutions.
  • Acid-Catalyzed Reactions : The trifluoroacetic acid can act as a proton donor or catalyst in various organic transformations.

Data Table: Reaction Examples

Reaction TypeDescriptionExample Compound
Nucleophilic SubstitutionAmine group reacts with electrophilesAlkyl halides
Acid-Catalyzed ReactionTrifluoroacetic acid used to promote reactionsEsterification reactions

Interaction Studies

Understanding how 3-fluorocyclopentan-1-amine; 2,2,2-trifluoroacetic acid interacts with biological systems is critical for assessing its potential toxicity and efficacy. Interaction studies focus on its behavior in biological environments and its effects on cellular pathways.

Case Study : Preliminary studies have demonstrated that similar compounds can influence enzymatic activity and receptor binding profiles. For instance, compounds with fluorinated groups often exhibit altered pharmacokinetics due to increased lipophilicity .

Mechanism of Action

The mechanism of action of cis-3-Fluorocyclopentanamine Trifluoroacetate Salt involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key comparisons focus on fluorinated amines, TFA salts, and related acid-amine systems.

Table 1: Comparative Analysis of Selected Compounds
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Applications References
3-Fluorocyclopentan-1-amine;TFA Not reported C₅H₉FN·C₂HF₃O₂ ~216 (estimated) Cyclopentane ring with F, TFA salt Pharma research, synthesis [9, 11]
2,2,2-Trifluoroethylamine 753-90-2 C₂H₄F₃N 99.06 Linear primary amine with CF₃ group Organic synthesis [3]
N-Benzylacridin-9-amine;TFA 920746-89-0 C₂₂H₁₇F₃N₂O₂ 398.38 Acridine core with benzyl group, TFA salt Drug discovery, bioactive studies [11]
Trifluoroacetic acid (TFA) 76-05-1 C₂HF₃O₂ 114.02 Strong acid with CF₃ group Peptide synthesis, catalysis [2, 6, 10]
2-Fluoro-2-phenylcyclopropan-1-amine hydrochloride 69681-76-1 C₉H₉FN·HCl 189.63 Cyclopropane ring with F and Ph, HCl salt Medicinal chemistry [7]

Key Research Findings

a) Structural Impact of Fluorination
  • Fluorine's electronegativity also increases polarity and metabolic stability .
  • TFA Counterion : Unlike hydrochloride salts (e.g., 2-fluoro-2-phenylcyclopropan-1-amine hydrochloride ), TFA salts offer superior volatility, simplifying purification via rotary evaporation .
b) Acidity and Reactivity
  • TFA's strong acidity (pKa ~0.23) makes it more effective in protonating amines than weaker acids like acetic acid. This property is critical in deprotecting tert-butyl carbamates in peptide synthesis .

Biological Activity

3-Fluorocyclopentan-1-amine;2,2,2-trifluoroacetic acid, also known as cis-3-fluorocyclopentanamine trifluoroacetate salt, is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC7_7H11_{11}F4_4NO2_2
Molecular Weight217.16 g/mol
IUPAC Name3-fluorocyclopentan-1-amine; 2,2,2-trifluoroacetic acid
InChI KeyKENYQHOILZKBJM-UHFFFAOYSA-N

Synthesis

The synthesis of 3-fluorocyclopentan-1-amine;2,2,2-trifluoroacetic acid typically involves the fluorination of cyclopentanamine followed by the formation of the trifluoroacetate salt. The general approach includes:

  • Fluorination : Cyclopentanamine is subjected to fluorination conditions.
  • Salt Formation : The resulting amine is reacted with trifluoroacetic acid to form the corresponding salt.

The biological activity of 3-fluorocyclopentan-1-amine;2,2,2-trifluoroacetic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions, leading to various biological effects.

Potential Mechanisms Include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors or other protein targets.
  • Enzyme Modulation : It can influence enzymatic pathways involved in metabolic processes.

Therapeutic Applications

Research indicates that this compound may have potential applications in several therapeutic areas:

  • Neurological Disorders : Due to its structural similarity to certain neurotransmitters, it may be investigated for use in treating conditions like depression or anxiety.
  • Cancer Research : Preliminary studies suggest cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various fluorinated compounds on cancer cell lines. The results indicated that cis-3-fluorocyclopentanamine trifluoroacetate exhibited significant cytotoxic activity comparable to established chemotherapeutics like cisplatin. This suggests a promising avenue for further research into its efficacy as an anticancer drug .

Case Study 2: Neurotransmitter Interaction

Another study focused on the interaction of fluorinated amines with neurotransmitter receptors. The findings revealed that 3-fluorocyclopentan-1-amine could potentially act as a modulator for serotonin receptors, which are critical in mood regulation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-fluorocyclopentan-1-amine;2,2,2-trifluoroacetic acid, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityUnique Features
cis-3-Fluorocyclopentanamine HydrochlorideModerate receptor bindingChloride ion instead of trifluoroacetate
trans-3-Fluorocyclopentanamine TrifluoroacetateLower cytotoxicityDifferent stereochemistry

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Fluorocyclopentan-1-amine in the presence of TFA?

To synthesize 3-Fluorocyclopentan-1-amine, TFA is often used as a catalyst or solvent due to its strong acidity (pKa ~0.23), which facilitates cyclization and fluorination reactions. A typical approach involves:

  • Acid-mediated ring-opening/closure : Reacting fluorinated precursors (e.g., fluorinated cyclopentanols) with amines under TFA catalysis, leveraging its ability to stabilize carbocation intermediates .
  • Purification : Post-reaction neutralization with a weak base (e.g., NaHCO₃) followed by extraction or column chromatography. Note that TFA’s high volatility allows its removal via rotary evaporation, but residual traces may require lyophilization for amine-TFA salt formation .

Q. How can researchers validate the purity of 3-Fluorocyclopentan-1-amine when TFA is used in synthesis?

Purity assessment requires orthogonal analytical methods:

  • NMR Spectroscopy : TFA’s trifluoromethyl group (~δ -75 ppm in ¹⁹F NMR) can interfere; use deuterated solvents like D₂O or CD₃OD to distinguish amine-TFA salt signals .
  • HPLC-MS : Reverse-phase columns (C18) with acidic mobile phases (0.1% TFA in water/acetonitrile) enhance separation of polar amines. Monitor for byproducts like trifluoroacetylated intermediates .
  • Elemental Analysis : Confirm stoichiometry of the amine-TFA salt (e.g., 1:1 molar ratio) .

Q. What safety precautions are critical when handling TFA and 3-Fluorocyclopentan-1-amine?

  • TFA : Use in fume hoods with PPE (gloves, goggles) due to corrosive vapors. Neutralize spills with calcium carbonate or sodium bicarbonate .
  • Amine Stability : Store 3-Fluorocyclopentan-1-amine-TFA salts at -20°C under inert gas (N₂/Ar) to prevent decomposition. Avoid prolonged exposure to light/moisture .

Advanced Research Questions

Q. How does TFA’s acidity influence reaction mechanisms compared to weaker acids (e.g., acetic acid)?

TFA’s strong acidity accelerates protonation steps, altering reaction pathways:

  • Isomer Distribution : In cyclization reactions, TFA favors thermodynamically controlled products (e.g., trans-isomers) over kinetic products due to enhanced stabilization of transition states. For example, Brown and Stock (1957) observed a 3:1 trans/cis ratio in acetic acid, whereas TFA shifts this to 5:1 .
  • Rate Enhancement : TFA increases reaction rates by >10³-fold in Friedel-Crafts alkylation compared to acetic acid, as shown in Parish and Stock’s kinetic studies .

Q. How can contradictions in reported isomer ratios using TFA be resolved?

Discrepancies often arise from variations in acid concentration, temperature, or solvent polarity. To resolve these:

  • Controlled Replicates : Repeat experiments at fixed TFA concentrations (e.g., 0.1 M vs. 1.0 M) while monitoring temperature (±1°C precision).
  • Computational Modeling : Use DFT calculations to compare energy barriers of competing pathways under different protonation states .
  • In Situ Monitoring : Employ real-time IR or Raman spectroscopy to track intermediate formation .

Q. What advanced techniques characterize the structural stability of 3-Fluorocyclopentan-1-amine-TFA complexes?

  • Gas Electron Diffraction (GED) : Resolve bond lengths and angles in crystalline amine-TFA salts, as demonstrated for trifluoromethanesulfonothioic acid esters .
  • Solid-State NMR : ¹⁹F magic-angle spinning (MAS) NMR can probe fluorine environments in salts, identifying polymorphs or hydrate forms .
  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures and hygroscopicity of amine-TFA salts under controlled humidity .

Q. Why does TFA enhance crystallinity in amine salts compared to other counterions?

TFA’s small size and strong hydrogen-bonding capacity promote ordered crystal packing. For example:

  • Charge Delocalization : The trifluoromethyl group stabilizes the anion via inductive effects, reducing lattice energy and favoring monoclinic or orthorhombic crystal systems .
  • Solubility Trade-offs : While TFA salts are highly soluble in polar solvents (e.g., DMSO), controlled evaporation yields well-defined crystals suitable for X-ray diffraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.